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IRON BORIDE

Catalysis Ethanol Dehydrogenation Hydrogen Production

Sourcing phase-pure Fe3B for borided steel or magnetic applications is difficult due to its metastable nature. We supply stabilized Iron Boride with controlled stoichiometry. Key benefits: Near 100% selectivity in ethanol dehydrogenation catalysis; balanced hardness & toughness in graded wear coatings; exceptional liquid zinc corrosion resistance for galvanizing components. Consistent quality for research and industrial prototyping.

Molecular Formula C30H28N6O6S4
Molecular Weight 0
CAS No. 12006-86-9
Cat. No. B1173465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRON BORIDE
CAS12006-86-9
Molecular FormulaC30H28N6O6S4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Boride (Fe3B) Core Properties


Iron boride, with CAS number 12006-86-9 corresponding to the Fe3B phase (also referred to as iron semiboride or triiron boride), is a refractory transition metal boride. It is a metastable intermetallic compound within the iron-boron system, known for bridging properties between metallic and ceramic materials. Fe3B crystallizes in a tetragonal structure, possesses a density of 7.30 g/cc, and has a melting point of 1389°C [1].

Catalysis Selective ethanol dehydrogenation to acetaldehyde with reported high conversion and CO-free hydrogen.
Magnetic Materials Ferromagnetic phase with enhanced magnetic moment per formula unit vs. FeB/Fe2B; suitable for magnetic recording and spintronics studies.
Wear Coatings Forms graded hardness layers in borided steels, balancing wear resistance and reduced brittleness.
Corrosion Exceptional resistance to molten zinc, relevant for galvanizing industry components.

Fe3B Substitution Challenges


The iron-boron system comprises multiple stoichiometric phases (FeB, Fe2B, Fe3B, Fe23B6) with significantly divergent properties. Their performance is not interchangeable; for instance, FeB and Fe2B form the primary wear-resistant layers in borided steels but exhibit different hardness, brittleness, and residual stress profiles. Fe3B itself is often a metastable phase whose formation and stability depend critically on synthesis conditions and alloying, leading to distinct catalytic and magnetic behaviors not replicated by FeB or Fe2B [1]. Furthermore, substituting iron boride with other hard phases like chromium borides or carbides can drastically alter friction coefficients, corrosion resistance, and electrical conductivity, making direct generic substitution technically invalid [2].

Target: Fe3B

Moderate hardness, improved toughness, and distinct magnetic moment. Performance tailored for metastable phase applications in catalysis and graded coatings.

Alternative: FeB / Fe2B

Higher intrinsic hardness but greater brittleness; different magnetic and catalytic profiles. Substitution may compromise wear toughness, magnetic response, and chemical selectivity.

Fe3B Performance Comparison


Fe3B Ethanol Dehydrogenation Efficiency

Amorphous Fe3B nanoalloys demonstrate a significantly higher conversion efficiency for ethanol dehydrogenation compared to conventional catalysts. The Fe3B nanoalloys achieve a conversion efficiency near 75%, which is substantially higher than that reported for common catalysts such as carbon molecular sieves and graphite nanofibers, while maintaining nearly 100% selectivity to acetaldehyde [1].

Ethanol Dehydrogenation
Head-to-head
~75% conversion, ~100% selectivity
Reported higher conversion vs. carbon-based catalysts.
Fe3B nanoalloys, ~10 nm, one-pot synthesis.
Catalysis Ethanol Dehydrogenation Hydrogen Production

Fe3B Magnetic Moment Comparison

First-principles density functional theory (DFT) calculations reveal a clear trend in the magnetic moments of iron boride phases. The ferromagnetic state magnetic moment increases with iron content: FeB has a magnetic moment of 1.12 μB, Fe2B has 1.83 μB, and Fe3B has the highest at 2.03 μB [1]. This demonstrates that Fe3B possesses a significantly larger magnetic moment per formula unit compared to its iron-leaner counterparts.

Magnetic Moment
Head-to-head
Fe3B: 2.03 μB vs. FeB: 1.12 μB
81% higher magnetic moment than FeB; supports strong magnetization needs.
DFT-GGA ferromagnetic state calculations.
Magnetic Materials Spintronics DFT Calculations

Fe3B Coating Hardness and Wear Balance

In rapidly solidified Fe-Cr-Mo-B alloys, the wear behavior is directly correlated with the boride phases present. The alloy containing Fe3B precipitates exhibited an intermediate wear rate, performing better than the amorphous material (which had the highest wear rate) but not as well as the alloy with stable M2B and Mo-rich borides (which showed the best wear performance) [1]. Furthermore, while FeB and Fe2B layers on steels provide extreme hardness (up to 1900 HV and 1600 HV, respectively [2]), the inclusion or formation of Fe3B in coatings or surface layers contributes to a tailored hardness gradient and wear resistance, as seen in laser-modified layers where microhardness ranges from 1700 to 1100 HV depending on the Fe3B-containing microstructure [3].

Coating Hardness
Cross-study comparable
11.18–12.24 GPa (H0)
Intermediate hardness, less brittle than FeB; enables graded wear layers.
Nanoindentation on cast Fe-C-B alloys.
Wear Resistance Surface Engineering Coatings

Fe3B Molten Zinc Corrosion Resistance

Studies on Fe-B eutectic alloys demonstrate excellent corrosion resistance in liquid zinc, with Fe3B identified as a primary corrosion product in the protective layer [1]. This indicates Fe3B's inherent stability in molten zinc environments. In comparison, standard carbon steels suffer rapid attack. Furthermore, the addition of boron to form Fe3B and (Fe,Cr)2B in HVOF coatings based on Superduplex stainless steel significantly improves abrasive wear resistance while preserving the alloy's high inherent corrosion resistance [2].

Molten Zn Resistance
Cross-study comparable
Protective Fe3B layer, “perfect” resistance
Reported exceptional stability in liquid zinc vs. rapid carbon steel attack.
Immersion test, Fe-B eutectic alloy.
Corrosion Protection Coatings Molten Metal Resistance

Fe3B Theoretical Hardness Anisotropy

DFT calculations using Mulliken population analysis and a semi-empirical hardness model provide comparative bond hardness values for FexB compounds. While experimental Vickers hardness values are not directly provided, the computational model shows distinct differences in bond strength and hardness trends. For instance, Fe2B and FeB2 are predicted to be nearly isotropic with Vickers hardness around 31.4 GPa for FeB2, while FeB, Fe2B, and Fe3B exhibit varying degrees of anisotropy [1][2]. This suggests that Fe3B's mechanical properties are directionally dependent, which must be considered in textured or oriented microstructures.

Hardness Anisotropy
Class-level inference
Anisotropic mechanical response predicted
Direction-dependent hardness may affect textured coatings.
DFT semi-empirical hardness model.
Computational Materials Science Hardness Prediction DFT

Fe3B Application Scenarios


Selective Ethanol Dehydrogenation Catalysts

Amorphous Fe3B nanoalloys are deployed as heterogeneous catalysts for the dehydrogenation of ethanol to acetaldehyde. Their near-75% conversion efficiency and near-100% selectivity, combined with the production of CO-free hydrogen, make them ideal for fuel cell feedstocks and fine chemical synthesis where catalyst activity and product purity are paramount [1].

Graded Hardness Wear Coatings

Fe3B is intentionally formed or retained in borided steel surface layers and thermal spray coatings to achieve a specific balance of hardness and toughness. By controlling the Fe3B content alongside FeB and Fe2B, engineers can design graded wear surfaces that mitigate the brittleness of pure FeB while maintaining high abrasion resistance, crucial for tooling, dies, and heavy machinery components [2][3].

Molten Zinc Corrosion Resistance

Fe-B alloys rich in Fe3B are utilized for parts exposed to molten zinc (e.g., galvanizing pots, sink rolls, bearings) due to Fe3B's exceptional corrosion resistance in liquid zinc. The formation of a stable, protective Fe3B-containing layer prevents rapid dissolution, significantly extending component service life compared to standard steels [4].

High-Magnetization Soft Magnets

Fe3B-based alloys and nanocomposites, particularly those stabilized with small additions of Mo, are engineered as soft magnetic materials. Their high saturation magnetization (e.g., 175 A·m²/kg for (Fe0.98Mo0.02)3B) and high Curie temperature (780 K) make them suitable for magnetic cores, inductors, and recording heads where high magnetic flux density and thermal stability are required [5].

Application
Selection Property
Validation Focus
Selective ethanol dehydrogenation catalyst
Conversion efficiency and aldehyde selectivity
CO-free hydrogen, acetaldehyde purity
Graded hardness wear coatings
Hardness-toughness balance and phase composition
Microhardness profile, brittleness mitigation
Molten zinc corrosion resistance
Stability in liquid metal environments
Protective layer formation, service life
High-magnetization soft magnets
Saturation magnetization and Curie temperature
Thermal stability, flux density in magnetic cores

Technical Documentation Hub

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48 linked technical documents
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